molecular formula C19H30N2O3 B13953198 Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate

Cat. No.: B13953198
M. Wt: 334.5 g/mol
InChI Key: OUWDSWMZLKSPOE-UHFFFAOYSA-N
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Description

Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a hydroxy group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with benzyl chloroformate to form the benzyl piperidine carboxylate intermediate. This intermediate is then reacted with 3-hydroxy-1-(isopropylamino)propane under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The carbonyl group in the benzyl piperidine carboxylate intermediate can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other aromatic or aliphatic groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.

Major Products Formed:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • Benzyl 4-hydroxy-1-piperidinecarboxylate
  • Benzyl 3-(hydroxypropyl)piperidine-1-carboxylate

Comparison: Benzyl 2-(3-hydroxy-1-(isopropylamino)propyl)piperidine-1-carboxylate is unique due to the presence of both a hydroxy group and an isopropylamino group on the piperidine ring. This dual substitution provides distinct chemical properties and potential biological activities compared to similar compounds that may only have one of these functional groups.

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

benzyl 2-[3-hydroxy-1-(propan-2-ylamino)propyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H30N2O3/c1-15(2)20-17(11-13-22)18-10-6-7-12-21(18)19(23)24-14-16-8-4-3-5-9-16/h3-5,8-9,15,17-18,20,22H,6-7,10-14H2,1-2H3

InChI Key

OUWDSWMZLKSPOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CCO)C1CCCCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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